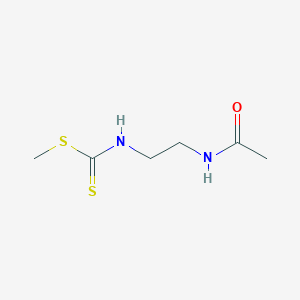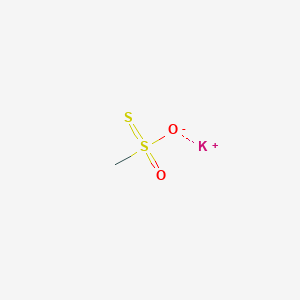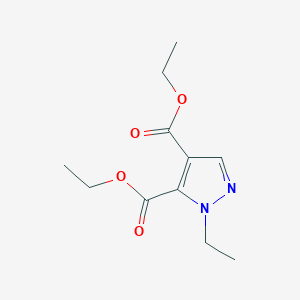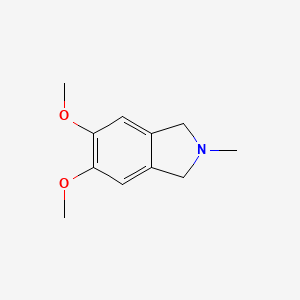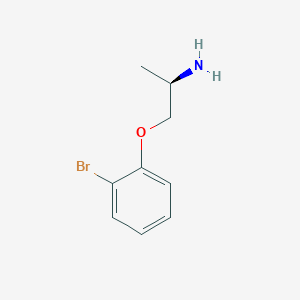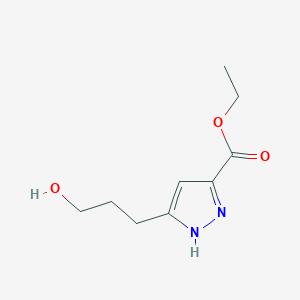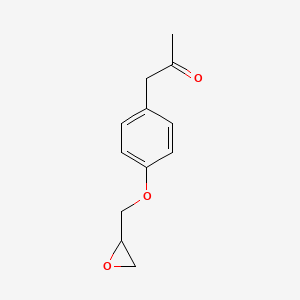
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone is an organic compound characterized by the presence of an epoxy group attached to a phenylacetone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone typically involves the epoxidation of allyloxyphenylacetone. One common method includes the use of a micro-organism capable of stereo-selective epoxidation, such as Pseudomonas oleovorans. This process results in the formation of the corresponding ester of 4-(2,3-epoxypropoxy)-phenylacetic acid, which is predominantly in the S configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using chemical reagents like peracids or hydrogen peroxide in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with epoxy functionalities.
Industry: The compound is used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials
Mecanismo De Acción
The mechanism of action of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone involves the reactivity of the epoxy group. The epoxy ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds. This reactivity is exploited in various chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3-Epoxypropoxy)phenylacetamide
- 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane
- 4-(2,3-Epoxypropoxy)phenyl 4-alkoxybenzoates
Uniqueness
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone is unique due to its specific structure, which combines an epoxy group with a phenylacetone backbone. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H14O3/c1-9(13)6-10-2-4-11(5-3-10)14-7-12-8-15-12/h2-5,12H,6-8H2,1H3 |
Clave InChI |
XOQVVRDJVCCAGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC=C(C=C1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B8487597.png)
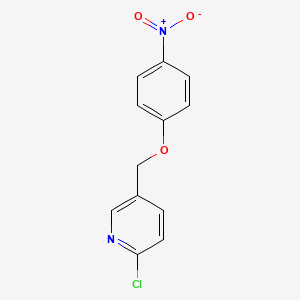

![5h-Pyrrolo[1,2-a]imidazole,2-[4-(ethylthio)phenyl]-6,7-dihydro-3-(4-pyridinyl)-](/img/structure/B8487618.png)

